Product packaging for Fmoc-NH-PEG16-CH2CH2COOH(Cat. No.:)

Fmoc-NH-PEG16-CH2CH2COOH

Cat. No.: B1192720
M. Wt: 1016.19
InChI Key: SNFUPBLFEUWDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Functionalized Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Academic Research

Functionalized polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) glycol that have been chemically modified to include reactive functional groups at their ends. biochempeg.com These linkers are widely utilized in contemporary academic and industrial research due to their desirable properties, including water solubility, biocompatibility, and non-immunogenicity. biochempeg.com The ability to attach various functional groups to the PEG chain allows for the precise construction of complex molecular architectures. biochempeg.com

In recent years, there has been a surge in the use of PEG linkers in the development of long-acting protein and peptide drugs, antibody-drug conjugates (ADCs), and gene-delivery systems. biochempeg.com The PEG moiety can enhance the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which in turn can lead to extended circulation times and reduced clearance rates. researchgate.net Furthermore, the hydrophilic nature of PEG can help to solubilize hydrophobic drugs and reduce non-specific interactions with biological components. researchgate.net

Significance of Heterobifunctional PEG Derivatives in Biomolecular Conjugation Strategies

Heterobifunctional PEG derivatives are a class of PEG linkers that possess two different reactive functional groups at their termini. wikipedia.org This distinct feature makes them invaluable tools for linking two different molecular entities, such as a targeting ligand and a therapeutic agent. wikipedia.orgjenkemusa.com The general structure of a linear heterobifunctional PEG can be represented as X-PEG-Y, where X and Y are different reactive groups. jenkemusa.com

The versatility of heterobifunctional PEGs has led to their widespread use in various bioconjugation strategies. wikipedia.orgmdpi.com For instance, they are employed in the construction of antibody-drug conjugates (ADCs), where one end of the PEG linker is attached to an antibody and the other end is conjugated to a cytotoxic drug. researchgate.netjenkemusa.com This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target toxicity. bionordika.no Common functional groups found in heterobifunctional PEGs include maleimide (B117702), vinyl sulfone, amine, carboxylic acid, and N-hydroxysuccinimide (NHS) esters. wikipedia.org

Role of Fmoc Protection and Carboxylic Acid Functionality in Synthetic Organic and Peptide Chemistry

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). peptide.comaltabioscience.com Its primary function is to protect the α-amino group of an amino acid during the coupling reaction, preventing unwanted side reactions and polymerization. altabioscience.com The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains, a strategy known as orthogonal protection. peptide.comchempep.com This orthogonality is advantageous for synthesizing complex peptides and for introducing post-translational modifications. nih.gov The Fmoc group can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638), to allow for the next amino acid to be coupled in the sequence. peptide.comchempep.com

The carboxylic acid functionality (–COOH) is another crucial component in synthetic organic and peptide chemistry. It can be activated to form a reactive ester, which can then readily react with primary amines to form a stable amide bond. rsc.org This reaction is fundamental to peptide synthesis and is also widely used in bioconjugation to link molecules together. bionordika.norsc.org In the context of Fmoc-NH-PEG16-CH2CH2COOH, the terminal carboxylic acid provides a reactive handle for conjugation to a variety of biomolecules and surfaces. cd-bioparticles.comnih.gov Furthermore, the carboxylic acid group can improve the water solubility of a molecule. wiley-vch.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H81NO20 B1192720 Fmoc-NH-PEG16-CH2CH2COOH

Properties

Molecular Formula

C50H81NO20

Molecular Weight

1016.19

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53)

InChI Key

SNFUPBLFEUWDAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-N-amido-PEG16-acid

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Fmoc Nh Peg16 Ch2ch2cooh

Strategies for Precisely Controlled Polyethylene (B3416737) Glycol Chain Elongation and Functionalization

The synthesis of well-defined PEG derivatives like Fmoc-NH-PEG16-CH2CH2COOH hinges on the ability to control the PEG chain length and introduce specific functionalities at each end. Traditional polymerization of ethylene (B1197577) oxide often results in a mixture of PEG chains with varying lengths, known as polydisperse PEG. beilstein-journals.org For applications in pharmaceuticals and bioconjugation, monodisperse PEGs, which consist of single, defined molecular weight species, are highly desirable as they ensure homogeneity and predictable properties of the final product. acs.org

Monodisperse PEG Synthesis Approaches

Achieving a precise chain length of 16 ethylene glycol units necessitates a stepwise approach rather than conventional polymerization. Several strategies have been developed for the synthesis of monodisperse PEGs.

One common method involves the iterative addition of ethylene glycol units. This can be achieved through a multi-step process for each elongation cycle, which typically includes:

Deprotection: Removal of a temporary protecting group from one end of the PEG chain.

Activation: Conversion of the newly deprotected hydroxyl group into a good leaving group, often a tosylate or mesylate.

Coupling: Reaction of the activated PEG chain with another PEG unit.

An iterative exponential growth method has also been reported, which significantly accelerates the synthesis of monodisperse PEG derivatives. acs.org This method utilizes potassium bis(trimethylsilyl)amide (KHMDS) to promote the Williamson ether synthesis, a key step in PEG chain elongation. acs.org The high efficiency of this reaction allows for the rapid, scalable production of high-purity, monodisperse PEGs. acs.org

Integration of Alkyl-Carboxylic Acid End-Groups

The introduction of the propanoic acid (CH2CH2COOH) moiety at one end of the PEG chain is a critical functionalization step. This can be achieved through various synthetic routes. One approach involves reacting a PEG with a protected hydroxyl group at one end with a suitable precursor containing the carboxylic acid functionality. For example, a PEG alcohol can be reacted with a protected halo- or tosyloxy-propionic acid ester, followed by deprotection of the acid.

Alternatively, the carboxylic acid group can be introduced by modifying a terminal hydroxyl group of the PEG chain. This often involves a two-step process: first, the hydroxyl group is converted to a more reactive functional group, such as a tosylate or mesylate, and then this is displaced by a nucleophile that contains the carboxylic acid functionality, or a precursor to it. researchgate.netgoogle.com For example, a tosylated PEG can be reacted with the sodium salt of a protected malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid-terminated PEG. The use of reagents like tert-butyl haloacetates followed by acid-catalyzed hydrolysis is another documented method. google.com

Selective Incorporation of Fmoc-Protected Amine Groups

The other terminus of the PEG chain requires the introduction of a primary amine, which is then protected with the Fmoc group. The Fmoc group is a base-labile protecting group, meaning it can be selectively removed under basic conditions without affecting other parts of the molecule, which is crucial for subsequent conjugation steps. broadpharm.combroadpharm.comorganic-chemistry.org

The synthesis of amine-terminated PEGs can be achieved through several methods. A common route involves the conversion of a terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). mdpi.com The resulting PEG-azide is then reduced to the corresponding amine, for example, via a Staudinger reaction. mdpi.com This method is often preferred as it generally leads to higher purity and yield compared to direct amination with ammonia, which can result in the formation of secondary and tertiary amine byproducts. mdpi.com

Once the amine-terminated PEG is obtained, the Fmoc group is introduced by reacting the amine with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. This reaction selectively protects the primary amine, yielding the Fmoc-NH-PEG derivative. organic-chemistry.orgjenkemusa.com The choice of reaction conditions is important to ensure complete protection and avoid side reactions.

Optimization of Synthetic Pathways for Enhanced Purity and Yield

Key areas for optimization include:

Reaction Conditions: Factors such as solvent, temperature, reaction time, and the choice of reagents and catalysts can significantly impact the yield and purity of each step. For example, the use of KHMDS in the Williamson ether synthesis has been shown to dramatically improve reaction efficiency. acs.org The use of supercritical carbon dioxide (scCO2) as a "green" reaction medium has also been explored for PEG conjugation, with temperature and pressure being key variables affecting yield. nih.gov

Purification Methods: The purification of PEG derivatives can be challenging due to their often non-crystalline, gel-like nature and the presence of structurally similar byproducts. acs.orgreddit.com Chromatographic techniques such as size-exclusion chromatography (SEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly employed. nih.gov However, these methods can be difficult to scale up. An alternative purification strategy involves the complexation of PEG-containing compounds with magnesium chloride, which can transform oily products into solid complexes that are easier to handle and purify. acs.orgresearchgate.net Extraction methods using specific mixed organic solvents and controlled pH have also been developed for the purification of carboxyl-functionalized PEGs. epo.org

Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial. Orthogonal protecting groups, which can be removed under different conditions, are essential for selective deprotection and subsequent reactions. The use of base-labile protecting groups like phenethyl for the PEG chain elongation can simplify the synthesis by reducing the number of steps. beilstein-journals.org

The addition of PEG has been shown to enhance the yield in some enzymatic syntheses, an effect that increases with the molecular weight of the PEG. nih.gov While not directly applicable to the entirely chemical synthesis of this compound, it highlights the influence of the PEG chain itself on reaction environments.

Analytical Verification Techniques in Synthetic Pathway Development

Throughout the synthesis of this compound, rigorous analytical verification is necessary to confirm the structure and purity of the intermediates and the final product. A combination of analytical techniques is typically employed.

Common Analytical Techniques for PEG Derivatives:

Analytical TechniqueInformation ProvidedReferences
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of functional groups and the determination of the PEG chain length. 1H NMR is particularly useful for quantifying the degree of functionalization by comparing the integration of signals from the terminal groups to those of the repeating ethylene glycol units. It's important to correctly account for 13C-1H coupling for accurate analysis. nih.govacs.orgmdpi.comenovatia.comnih.govnih.govresearchgate.net
Mass Spectrometry (MS) Determines the molecular weight and molecular weight distribution of the PEG derivatives. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. nih.govnih.govenovatia.comnih.govchromatographyonline.comthermofisher.com
High-Performance Liquid Chromatography (HPLC) Separates the desired product from impurities and unreacted starting materials. Size-Exclusion Chromatography (SEC) is used to analyze the molecular weight distribution, while Reversed-Phase HPLC (RP-HPLC) can separate compounds based on their hydrophobicity. Two-dimensional LC (2D-LC) can provide enhanced separation for complex mixtures. nih.govchromatographyonline.comthermofisher.comthermofisher.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of specific functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amine) by identifying their characteristic vibrational frequencies. nih.gov

The combination of these techniques provides a comprehensive characterization of this compound, ensuring its identity, purity, and suitability for its intended application in PROTAC synthesis.

Chemical Reactivity and Derivatization Strategies for Fmoc Nh Peg16 Ch2ch2cooh

Mechanism and Controlled Execution of Fmoc Deprotection in Diverse Media

The selective removal of the Fmoc protecting group is a critical first step in many synthetic schemes involving Fmoc-NH-PEG16-CH2CH2COOH. This process exposes a primary amine for subsequent functionalization. The deprotection is achieved through a base-catalyzed β-elimination mechanism. researchgate.net The electron-withdrawing nature of the fluorene (B118485) ring system renders the proton on the β-carbon acidic, facilitating its abstraction by a weak base. researchgate.nettotal-synthesis.com

This initial deprotonation is followed by an elimination step, which liberates the free amine, carbon dioxide, and a reactive dibenzofulvene intermediate. researchgate.net To prevent the highly reactive dibenzofulvene from engaging in unwanted side reactions, a scavenger amine is typically included in the deprotection solution. researchgate.netresearchgate.net

The choice of base and solvent significantly influences the efficiency and kinetics of the deprotection reaction. researchgate.netspringernature.com Secondary amines, such as piperidine (B6355638), are commonly employed due to their efficacy in promoting the elimination reaction and trapping the dibenzofulvene byproduct. researchgate.netspringernature.com The reaction is generally faster in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar media such as dichloromethane (B109758) (DCM). researchgate.netspringernature.com

Standard conditions for Fmoc removal often involve a solution of 20-30% piperidine in DMF. researchgate.netspringernature.compeptide.com The reaction progress can be monitored spectrophotometrically by observing the formation of the fulvene-piperidine adduct. researchgate.net

Deprotection ReagentSolventTypical ConcentrationKey Features
PiperidineDMF or NMP20-55%Commonly used, acts as both base and scavenger. researchgate.netspringernature.com
PiperazineDMF or NMP-An alternative cyclic secondary amine. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DMF or NMP2% DBU with 2% PiperidineA non-nucleophilic base, often used with a scavenger. peptide.com
Table 1: Common Reagents for Fmoc Deprotection.

Activation Chemistries for Carboxylic Acid Functionalization in Conjugation Reactions

The terminal carboxylic acid of this compound provides a versatile handle for conjugation to amine-containing molecules, such as proteins, peptides, and other biomolecules. peptide.com To facilitate the formation of a stable amide bond, the carboxyl group must first be activated.

Carbodiimide-Based Coupling (e.g., EDC, DCC)

Carbodiimides are widely used as "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product. thermofisher.com Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are common choices. thermofisher.compeptide.com

The reaction mechanism involves the attack of the carboxyl group on the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. peptide.comnih.gov This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide bond and a urea (B33335) byproduct. thermofisher.com While effective, the O-acylisourea intermediate can be unstable in aqueous solutions and prone to hydrolysis or rearrangement into an unreactive N-acylurea. thermofisher.compeptide.comnih.gov EDC is water-soluble, making the removal of its urea byproduct straightforward through aqueous extraction. interchim.fr In contrast, the dicyclohexylurea byproduct of DCC is largely insoluble in most organic solvents, which can be advantageous in some synthetic setups but problematic in others. peptide.com

Amine-Reactive Ester Formation (e.g., NHS Esters)

To improve the efficiency and control of the coupling reaction, and to mitigate the instability of the O-acylisourea intermediate, the activation of the carboxylic acid is often followed by the formation of a more stable amine-reactive ester. nih.gov N-hydroxysuccinimide (NHS) is frequently used for this purpose. broadpharm.com

In this two-step approach, the O-acylisourea intermediate formed by the carbodiimide reacts with NHS to generate a semi-stable NHS ester. nih.gov This ester is less susceptible to hydrolysis than the O-acylisourea intermediate but readily reacts with primary amines at neutral to slightly basic pH (pH 7-9) to form a stable amide bond. broadpharm.combroadpharm.comwindows.net This strategy provides greater control over the conjugation process and often leads to higher yields. nih.gov

Activation ReagentAdditiveIntermediateKey Characteristics
EDC or DCCNoneO-acylisoureaDirect activation; intermediate can be unstable. thermofisher.compeptide.com
EDC or DCCNHS or Sulfo-NHSNHS esterForms a more stable, amine-reactive intermediate, improving reaction efficiency. nih.gov
Table 2: Carboxylic Acid Activation Strategies.

Post-Deprotection Amine-Based Derivatization for Subsequent Ligation

Once the Fmoc group is removed, the newly exposed primary amine becomes available for a wide array of derivatization reactions. This allows for the introduction of a second functional group, enabling subsequent ligation to another molecule of interest. The specific derivatization strategy depends on the desired final conjugate and the chemistry of the target molecule.

Common strategies include:

Acylation: The amine can be acylated with a variety of reagents to introduce new functionalities. For example, reaction with an NHS ester of a different linker can introduce a maleimide (B117702) group for thiol-specific conjugation or an alkyne or azide (B81097) for click chemistry applications. nih.gov

Reductive Amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage. This is a common method for conjugating to molecules containing carbonyl groups.

Thiolation: Reagents such as 2-iminothiolane (B1205332) (Traut's reagent) can be used to introduce a sulfhydryl group, which can then be used for maleimide-based conjugation or the formation of disulfide bonds.

Orthogonal Functionalization Approaches Leveraging Heterobifunctional Design

The core advantage of this compound lies in its heterobifunctional nature, which enables orthogonal functionalization. nih.gov The term "orthogonal" refers to the ability to perform distinct chemical reactions at either end of the PEG linker independently and without interference.

The protected amine and the carboxylic acid have different reactivity profiles and require different activation chemistries. This allows for a sequential conjugation strategy:

First Conjugation: The carboxylic acid can be activated and reacted with an amine-containing molecule.

Deprotection: The Fmoc group is then removed to expose the primary amine.

Second Conjugation: The newly available amine can then be reacted with a second molecule using a different coupling chemistry.

This orthogonal approach is fundamental to the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting moiety is linked to a therapeutic agent via the PEG spacer. broadpharm.com The ability to control the sequence of reactions and purify intermediates at each step ensures the formation of well-defined and homogeneous final products. rsc.org

Applications in Advanced Bioconjugation and Biomolecular Engineering Research

Linker Role in Peptide and Protein Conjugation

The conjugation of peptides and proteins to other molecules is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, diagnostic agents, and research probes. Fmoc-NH-PEG16-CH2CH2COOH serves as a valuable linker in these processes, offering a balance of hydrophilicity, biocompatibility, and chemical reactivity.

Site-Specific Conjugation Methodologies

Site-specific conjugation is crucial for producing homogeneous and well-defined bioconjugates with preserved biological activity. While direct research specifically detailing this compound in site-specific methods is not abundant, its chemical properties are well-suited for such applications. The carboxylic acid terminus can be activated to react with specific, uniquely accessible amine groups on a protein, such as the N-terminus or the side chain of a strategically placed lysine (B10760008) residue.

One common strategy for achieving site-specificity involves the enzymatic modification of proteins. For instance, transglutaminase can catalyze the formation of an isopeptide bond between a glutamine residue on a protein and a primary amine. nih.gov After deprotection of the Fmoc group on this compound to reveal the primary amine, this linker could be enzymatically conjugated to a specific glutamine residue on a target protein.

Another approach involves the genetic incorporation of unnatural amino acids with unique reactive handles into the protein structure. The carboxylic acid of the PEG linker can then be selectively coupled to these handles, ensuring a single point of attachment. The hydrophilic PEG16 spacer of the linker helps to improve the solubility and stability of the resulting conjugate while minimizing steric hindrance that could impair the protein's function. nih.gov

Non-Specific Conjugation Considerations and Optimization

In contrast to site-specific methods, non-specific conjugation typically targets multiple reactive residues on a protein's surface, most commonly the primary amines of lysine residues. The carboxylic acid of this compound can be activated, for example using N-hydroxysuccinimide (NHS) esters, to react with these lysine residues. nih.gov This approach, while simpler to implement, results in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions.

The PEG16 chain of the linker plays a significant role in mitigating some of the drawbacks of non-specific conjugation. PEGylation, the process of attaching PEG chains to molecules, is known to reduce non-specific protein adsorption and can help to maintain the solubility of the modified protein, preventing aggregation that can be induced by hydrophobic crosslinkers. youtube.com Optimization of non-specific conjugation reactions involving this compound would involve carefully controlling the molar ratio of the activated linker to the protein, as well as reaction conditions such as pH and temperature, to influence the degree of labeling and minimize protein inactivation. nih.gov

Conjugation Strategy Target Residues Key Advantages Key Disadvantages Role of this compound
Site-Specific Genetically encoded unnatural amino acids, N-terminus, specific lysine or glutamine residues.Homogeneous product, preserved biological activity.Technically demanding, may require protein engineering.Provides a hydrophilic spacer and a reactive handle for controlled attachment.
Non-Specific Surface-exposed lysine residues.Simpler to perform.Heterogeneous product mixture, potential for reduced biological activity.Enhances solubility, reduces aggregation, and provides a flexible spacer.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. creative-peptides.com In SPPS, the Fmoc protecting group on the linker's amine is stable to the acidic conditions used for side-chain deprotection but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the stepwise addition of amino acids to build a peptide chain. creative-peptides.comuci.edu

The incorporation of a PEG spacer like the one in this compound within a peptide sequence can confer several advantageous properties. The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides, which are often challenging to synthesize and handle. lifetein.com Furthermore, the flexibility and length of the PEG16 spacer can be used to introduce a defined distance between different domains of a synthetic peptide or between the peptide and a conjugated cargo molecule. This is particularly important in the design of peptide-based drugs and research tools where proper folding and interaction with biological targets are critical.

A typical SPPS cycle involving the incorporation of this compound would proceed as follows:

The free amine of the resin-bound peptide is deprotected.

The carboxylic acid of this compound is activated using a coupling reagent such as HATU or HOBt.

The activated linker is coupled to the deprotected amine on the growing peptide chain.

The Fmoc group on the newly added PEG linker is removed with piperidine, preparing the chain for the addition of the next amino acid. uci.edu

Utilization in Nucleic Acid Functionalization and Experimental Delivery Systems

The functionalization of nucleic acids, such as oligonucleotides, is a rapidly advancing field with applications in diagnostics, therapeutics, and nanotechnology. This compound can be employed to modify oligonucleotides, enhancing their properties for experimental delivery systems.

The linker can be introduced at the 5'-terminus of an oligonucleotide during automated solid-phase synthesis. glenresearch.combiosyn.com After the synthesis of the oligonucleotide is complete, the Fmoc group on the PEG linker can be removed to expose a primary amine. This amine then serves as a versatile handle for the attachment of various moieties, such as fluorescent dyes for imaging, targeting ligands for cell-specific delivery, or other therapeutic agents. biosearchtech.com

The PEG16 spacer in this context offers several benefits. It provides a flexible and hydrophilic tether that physically separates the conjugated molecule from the oligonucleotide, which can minimize interference with hybridization to the target sequence. biosyn.com Moreover, in the context of therapeutic oligonucleotides, PEGylation has been shown to improve their pharmacokinetic profiles by increasing their hydrodynamic radius, which can reduce renal clearance and prolong circulation time. lifetein.com

Application in Carbohydrate and Glycoconjugate Synthesis for Biological Probes

Glycoconjugates, molecules in which carbohydrates are linked to other chemical species, play vital roles in numerous biological processes, including cell recognition, signaling, and immune responses. The synthesis of well-defined glycoconjugates is essential for creating biological probes to study these processes.

This compound can be utilized as a spacer to link carbohydrate moieties to other molecules, such as peptides or fluorescent labels, to create neoglycoconjugates. nih.gov In a typical synthetic scheme, the carboxylic acid of the linker can be coupled to an amine-functionalized carbohydrate. Subsequently, the Fmoc group can be removed to allow for the attachment of another molecule to the newly exposed amine. The PEG16 spacer provides a hydrophilic and flexible bridge, which can be crucial for presenting the carbohydrate in a manner that allows for effective interaction with its biological target, such as a lectin or a cell surface receptor.

Contributions to Liposome (B1194612) and Vesicle Surface Modification for Enhanced Research Tools

Liposomes and other vesicles are widely used as drug delivery vehicles and as models for cell membranes. Modifying their surface with polymers like PEG is a common strategy to improve their stability and circulation time in vivo, a process often referred to as "stealth" technology. lifetein.com

This compound can be a key component in the preparation of functionalized lipids for the surface modification of liposomes. The carboxylic acid of the linker can be coupled to the headgroup of a phospholipid, such as phosphatidylethanolamine (B1630911) (PE), to create a PEGylated lipid. The Fmoc-protected amine at the terminus of the PEG chain provides a latent reactive site.

These Fmoc-PEG-lipids can be incorporated into the liposome bilayer during its formation. Following liposome assembly, the Fmoc group can be deprotected to expose the terminal amine on the liposome surface. This amine can then be used to covalently attach targeting ligands, such as antibodies, peptides, or small molecules, to direct the liposomes to specific cells or tissues. nih.govuc.pt This "post-insertion" or "post-modification" strategy allows for the creation of targeted liposomes for research applications, such as studying receptor-mediated endocytosis or for the targeted delivery of encapsulated cargo to specific cell populations. nih.govresearchgate.net

Biomolecule Application of this compound Benefit of PEG16 Spacer
Peptides/Proteins Linker for conjugation, incorporation into synthetic peptides via SPPS.Improves solubility, provides flexibility, reduces steric hindrance.
Nucleic Acids 5'-terminal modification for attachment of labels or targeting ligands.Enhances solubility, improves pharmacokinetics, minimizes interference with hybridization.
Carbohydrates Spacer for creating neoglycoconjugates and biological probes.Provides hydrophilic and flexible presentation of the carbohydrate moiety.
Liposomes/Vesicles Surface modification for targeted delivery and enhanced stability.Forms a hydrated layer to reduce non-specific interactions and provides a handle for ligand attachment.

Contributions to Supramolecular Chemistry and Advanced Materials Science Research

Formation of PEGylated Polymeric Architectures for Controlled Assembly

The structure of Fmoc-NH-PEG16-CH2CH2COOH is ideally suited for the construction of well-defined polymeric architectures through self-assembly. The Fmoc group, a bulky aromatic moiety, is known to drive the self-assembly of molecules through π-π stacking interactions. nih.govnih.govmdpi.com This, in combination with hydrogen bonding possibilities, allows for the formation of ordered nanostructures such as nanofibers, nanoribbons, and nanotubes. nih.govacs.org

The presence of the 16-unit PEG chain imparts several crucial properties to the resulting polymeric assemblies. PEG is a highly hydrophilic and biocompatible polymer that can prevent non-specific protein adsorption and reduce immunogenicity. nih.govrsc.orgnanocs.net This "stealth" property is critical for in vivo applications. The length of the PEG chain influences the balance between the hydrophobic Fmoc-driven assembly and the hydrophilic character of the molecule, thereby allowing for fine-tuning of the morphology and stability of the resulting supramolecular structures. nih.gov The terminal carboxylic acid provides a reactive site for further functionalization or for electrostatic interactions that can also influence the assembly process.

ComponentFunction in Polymeric ArchitectureKey Interactions
Fmoc Group Drives self-assembly into ordered nanostructuresπ-π stacking, Hydrophobic interactions
PEG16 Chain Imparts hydrophilicity and biocompatibility; Modulates assemblyHydrogen bonding, Steric hindrance
Carboxylic Acid Enables further functionalization and influences assemblyCovalent bonding, Electrostatic interactions

Surface Modification of Nanomaterials and Substrates for Biomedical Research Tools

This compound serves as a versatile linker for the surface modification of a wide range of nanomaterials, including gold nanoparticles and quantum dots, to create sophisticated tools for biomedical research. The terminal carboxylic acid can be readily coupled to primary amine groups present on the surface of these materials, often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC). nih.gov

Once conjugated, the PEG chain extends from the nanoparticle surface, creating a hydrophilic and biocompatible corona. This PEG layer sterically hinders the approach of proteins and other biomolecules, thereby preventing non-specific adsorption and aggregation of the nanoparticles in biological media. nih.govrsc.org This is essential for maintaining the colloidal stability and desired functionality of the nanomaterials in physiological environments.

The Fmoc group on the distal end of the PEG chain can be retained as a hydrophobic domain or, more commonly, deprotected under basic conditions (e.g., using piperidine) to expose a primary amine. creativepegworks.comvectorlabs.com This newly available amine group can then be used to conjugate a variety of biomolecules, such as peptides, antibodies, or nucleic acids, for targeted imaging, sensing, or drug delivery applications.

NanomaterialPurpose of ModificationRole of this compound
Gold Nanoparticles Enhance stability, biocompatibility, and enable further functionalizationCovalently attaches via the carboxylic acid; PEG provides a hydrophilic shell; Fmoc can be deprotected for biomolecule conjugation.
Quantum Dots Improve water solubility, reduce cytotoxicity, and facilitate bioconjugation for targeted imagingThe PEG chain enhances aqueous dispersibility; the terminal groups allow for attachment to the quantum dot surface and subsequent bioconjugation.
Magnetic Nanoparticles Prevent aggregation, improve biocompatibility for applications like MRI and hyperthermiaPEGylation reduces opsonization and clearance by the reticuloendothelial system. worldscientific.com

Integration into Hydrogel and Scaffold Fabrication for Tissue Engineering Models

In the realm of tissue engineering, this compound is a valuable component in the fabrication of hydrogels and scaffolds that mimic the native extracellular matrix (ECM). nih.govbohrium.com The self-assembling properties of the Fmoc group can be harnessed to form nanofibrous networks that constitute the structural basis of the hydrogel. nih.govacs.org These hydrogels are capable of entrapping large amounts of water, creating a highly hydrated environment conducive to cell growth and proliferation. nih.govmdpi.com

The PEG16 spacer contributes to the biocompatibility and hydrophilicity of the hydrogel matrix. researchgate.net Furthermore, the flexibility and length of the PEG chain can be used to tune the mechanical properties of the hydrogel, such as its stiffness and elasticity, to match those of specific tissues. researchgate.net Injectable hydrogel systems can be designed that undergo a sol-gel transition in situ, allowing for minimally invasive delivery and encapsulation of cells. nih.govunh.edu

The terminal carboxylic acid and the deprotected amine (after Fmoc removal) offer sites for the covalent attachment of bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors. acs.org This functionalization enhances the biological performance of the scaffold by promoting specific cell interactions and guiding tissue regeneration.

Hydrogel PropertyContribution of this compoundResearch Finding
Nanofibrous Architecture The Fmoc group drives the self-assembly into nanofibers.Fmoc-dipeptides are known to form hydrogels composed of entangled nanofibers. frontiersin.org
Biocompatibility The PEG chain minimizes inflammatory responses.PEG-based hydrogels have shown excellent biocompatibility in vivo. nih.gov
Tunable Mechanical Properties The length and density of the PEG chains influence the cross-linking and stiffness.The mechanical properties of PEG hydrogels can be controlled to direct cell fate. researchgate.net
Bio-functionality The terminal groups allow for the conjugation of bioactive peptides.Covalent attachment of peptides like GRGDS to hydrogels promotes cell adhesion. researchgate.net

Role in Biosensor and Diagnostic Platform Development

The unique chemical properties of this compound make it an excellent candidate for the development of sensitive and specific biosensors and diagnostic platforms. The carboxylic acid can be used to immobilize the molecule onto the surface of a transducer, such as an electrode or an optical sensor. nih.gov

Following immobilization and deprotection of the Fmoc group, the exposed amine can be used to covalently attach a wide range of biorecognition molecules, including enzymes, antibodies, or nucleic acid aptamers. nih.govmdpi.com For instance, in an enzyme-based biosensor, the enzyme can be stably linked to the sensor surface via the PEG spacer, allowing for the detection of its substrate. In an aptasensor, the aptamer can be attached to capture a specific target molecule.

Biosensor ComponentFunction of this compoundPrinciple
Sensor Surface Interface The carboxylic acid allows for covalent immobilization onto the transducer surface.Forms a stable self-assembled monolayer.
Anti-fouling Layer The PEG chain prevents the non-specific adsorption of interfering molecules.Steric repulsion from the hydrated PEG chains.
Biorecognition Element Linker The deprotected amine provides a site for the attachment of enzymes, antibodies, or aptamers.Covalent conjugation ensures stable and oriented immobilization of the bioreceptor.

Mechanistic Considerations and Theoretical Frameworks in Fmoc Nh Peg16 Ch2ch2cooh Applications

Influence of PEG Chain Length and Conformation on Linker Efficacy and Bioconjugate Behavior

The 16-unit ethylene (B1197577) glycol chain is a defining feature of Fmoc-NH-PEG16-CH2CH2COOH, and its length and conformational flexibility are critical determinants of its performance as a linker. The length of the PEG chain directly influences several key properties of the resulting bioconjugate. acs.orgkinampark.com

Research Findings:

Hydrodynamic Radius and Stealth Properties: The covalent attachment of a PEG chain increases the hydrodynamic volume of the conjugated molecule. acs.orgnih.gov This larger size can reduce renal clearance, thereby extending the circulation half-life of therapeutic proteins or peptides. chempep.com The PEG chain forms a hydration shell by coordinating with water molecules, which can mask the bioconjugate from the host's immune system and reduce recognition by proteolytic enzymes, a phenomenon often referred to as the "stealth" effect. chempep.comnih.gov

Solubility and Stability: PEG is highly water-soluble, and its incorporation can significantly enhance the aqueous solubility of hydrophobic molecules, which is a common challenge in drug development and peptide synthesis. chempep.comaxispharm.com This property is particularly beneficial in solid-phase peptide synthesis (SPPS), where PEG linkers can improve the solvation of the growing peptide chain. gyrosproteintechnologies.comresearchgate.net

Conformational Flexibility: The C-O bonds within the PEG backbone have a high degree of rotational freedom, granting the linker significant flexibility. chempep.com This allows the linker to adopt a variety of conformations, from a condensed random coil to a more extended structure. This flexibility can be advantageous, as it allows the conjugated molecule to maintain some degree of freedom and orient itself for optimal interaction with its target. However, excessive conformational freedom can sometimes lead to less favorable receptor-ligand interactions. dovepress.com

Receptor Binding and Bioactivity: The length of the PEG linker is a crucial parameter that must be optimized. dovepress.com A linker that is too short may not provide sufficient spacing to overcome steric hindrance, while an overly long linker might increase the motility of the conjugate, potentially decreasing the binding affinity with its target. biochempeg.com Studies have shown that increasing the PEG linker length can enhance tumor accumulation of nanoparticles, but it can also inhibit cellular uptake if not properly designed. nih.govdovepress.com

PropertyEffect of Increasing PEG Chain LengthRelevance to PEG16 Linker
Hydrodynamic RadiusIncreasesProvides a significant increase in size, aiding in reduced renal clearance.
SolubilityIncreasesEnhances solubility of attached peptides or small molecules in aqueous media.
ImmunogenicityDecreasesThe 16-unit chain creates a hydration shell that helps mask the conjugate from the immune system. chempep.com
Target Binding AffinityCan increase or decreaseThe length provides spacing to avoid steric clashes but must be optimized for a specific target interaction. dovepress.combiochempeg.com

Analysis of Steric Hindrance and Molecular Accessibility in Conjugation Reactions

The PEG16 chain of the linker creates a "zone of exclusion" around the point of attachment, which gives rise to steric hindrance. This effect has significant implications for both the synthesis of the conjugate and its subsequent biological activity.

Research Findings:

Shielding Effect: The flexible PEG chain acts as a physical barrier, shielding the surface of the conjugated protein or peptide. This steric shielding is the basis for the reduced immunogenicity and enzymatic degradation observed in PEGylated therapeutics. nih.gov However, this same effect can be detrimental if the PEG chain obstructs the active site or binding interface of the biomolecule, leading to a partial or total loss of bioactivity. nih.gov For instance, the bioactivity of interferon α2a is significantly reduced upon PEGylation due to interference in receptor binding. nih.gov

Accessibility for Reactions: During chemical synthesis, the steric bulk of the PEG linker can influence the accessibility of reactive groups. For a short peptide attached directly to a solid support, accessibility for enzymatic action can be limited. The introduction of a PEG linker elevates the peptide away from the surface, minimizing steric hindrance and allowing for more efficient enzymatic hydrolysis. nih.govresearchgate.net

Ligand-Receptor Interactions: The efficacy of a targeted drug conjugate often depends on the ability of the targeting ligand to access its receptor. The PEG linker's role is to present the ligand effectively. A longer PEG chain, such as PEG16, can provide the necessary distance and flexibility for the ligand to extend beyond the "stealth" corona of the delivery vehicle and engage with its target receptor. dovepress.com

ContextEffect of Steric Hindrance from PEG16 LinkerPotential Outcome
Bioconjugate in vivoMasks epitopes on a protein surface.Reduced immunogenicity and slower clearance. chempep.comnih.gov
Enzyme ConjugateBlocks access to the active site.Reduced catalytic activity. nih.gov
Solid-Phase SynthesisLifts the growing chain away from the resin bead.Improved accessibility for reagents and enzymes. nih.gov
Targeted Drug DeliveryExtends a targeting ligand away from the carrier surface.Enhanced receptor binding and cellular uptake. dovepress.com

Impact on Reaction Kinetics and Overall Yields in Multi-Step Synthetic Schemes

Research Findings:

Improved Solvation: One of the primary challenges in SPPS, especially for long or hydrophobic peptides, is the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. PEG-based supports or linkers can improve the solvation of the peptide-resin matrix, disrupting inter-chain aggregation and making the N-terminus more accessible for the next coupling step. gyrosproteintechnologies.comresearchgate.net

Kinetic Rates: The rate of coupling reactions in SPPS can be influenced by the growing peptide chain. Empirical models have shown that the coupling rate generally decreases as the peptide chain length increases due to steric effects. okstate.edu The presence of a PEG linker can modulate these kinetics. While it may add to the steric bulk, its solubilizing effect can counteract this by preventing aggregation, thus maintaining favorable reaction rates.

Synthetic StepChallenge without PEG LinkerPotential Impact of PEG16 Linker
Amino Acid CouplingPoor solvation of N-terminus; chain aggregation.Increases local solubility, improving accessibility and reaction rate.
Fmoc DeprotectionIncomplete removal of Fmoc group due to steric hindrance.Better reagent penetration, leading to more complete deprotection.
Final CleavageTrapping of product within collapsed resin matrix.Improved swelling properties of the resin, facilitating efficient cleavage and recovery.
Overall ProcessAccumulation of deletion sequences; low overall yield.Higher stepwise efficiency, leading to higher purity and overall yield. gyrosproteintechnologies.com

Computational Modeling and Molecular Dynamics Simulations of PEG Linker Interactions

To better understand and predict the behavior of PEGylated molecules, researchers increasingly turn to computational methods. Molecular dynamics (MD) simulations, in particular, provide atomic-level insights into the structure, dynamics, and interactions of linkers like this compound. nih.govresearchgate.net

Research Findings:

Conformational Analysis: MD simulations can model the vast conformational landscape of a flexible PEG chain. nih.gov These simulations help visualize how the PEG16 linker behaves in an aqueous environment—whether it exists as a compact coil or a more extended structure—and how its conformation changes upon conjugation to a biomolecule. This information is critical for understanding its steric footprint and interaction potential. researchgate.net

Predicting Steric Shielding: Simulations can quantify the steric shielding effect by calculating parameters like the Solvent Accessible Surface Area (SASA) of the conjugated protein. nih.gov By comparing the SASA of a native protein to its PEGylated counterpart, researchers can predict which regions will be masked by the PEG linker. This allows for a rational design of PEGylation sites to minimize the impact on bioactive domains. nih.gov

Rational Drug Design: Computational approaches are integral to the rational design of drug delivery systems. nih.gov Simulations can model the interaction of a PEGylated nanoparticle with cell membranes, predict the binding affinity between a PEG-linked ligand and its receptor, and help determine the optimal PEG length and density for a given application. nih.govnih.gov This predictive power can save significant experimental time and resources by focusing on the most promising linker designs.

Simulation ParameterDefinitionSignificance for PEG16 Linker Behavior
Radius of Gyration (Rg)A measure of the overall size and compactness of the PEG chain.Indicates the extent of the linker's steric bulk and hydrodynamic volume. nih.gov
Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.Quantifies the degree to which the PEG linker shields the surface of the conjugated biomolecule. nih.gov
End-to-End DistanceThe distance between the two ends of the PEG polymer chain.Provides insight into the linker's extension and its ability to span distances for targeted binding.
Radial Distribution FunctionDescribes how the density of surrounding atoms (e.g., water) varies as a function of distance from the PEG chain.Characterizes the hydration shell around the linker, which is key to its "stealth" properties.

Advanced Analytical Strategies for Monitoring Reactions and Conjugate Characterization

Spectroscopic Techniques for Reaction Progress and Functional Group Confirmation (e.g., NMR for reaction intermediates)

Spectroscopic methods are indispensable for real-time monitoring of the conjugation process and for the structural verification of intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

During the conjugation of Fmoc-NH-PEG16-CH2CH2COOH to a biomolecule (e.g., a peptide or protein), ¹H NMR can be used to track the reaction. Key observable changes include the disappearance of signals corresponding to the activated carboxyl group of the PEG linker and the concurrent appearance of new signals representing the newly formed amide bond. The distinct aromatic proton signals of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the characteristic repeating ethylene (B1197577) oxide unit signals of the polyethylene (B3416737) glycol (PEG) chain serve as reporter signatures to confirm the presence of the linker in the conjugate. Full structural characterization of drug-linker molecules is often achieved through a combined application of NMR and high-resolution mass spectrometry (HRMS). enovatia.com For instance, in the characterization of PEGylated interferon-α2a, NMR analysis was a key step in verifying the structure post-pegylation. acs.org

Table 1: Illustrative ¹H NMR Chemical Shifts for Monitoring Conjugation This table presents hypothetical data for educational purposes.

Functional GroupProton EnvironmentExpected Chemical Shift (δ, ppm) Pre-conjugationExpected Chemical Shift (δ, ppm) Post-conjugationObservation
Fmoc GroupAromatic Protons~7.2 - 7.8~7.2 - 7.8Signals remain, confirming linker integrity.
PEG ChainEthylene Oxide (-CH₂CH₂O-)~3.6~3.6Characteristic broad singlet remains.
Carboxylic AcidMethylene (-CH₂COOH)~2.6~2.4Shift upstream upon amide bond formation.
Amine on BiomoleculeLysine (B10760008) ε-CH₂~2.9~3.1Shift downstream upon amide bond formation.

Chromatographic Methods for Product Separation and Purity Assessment of Conjugates

The process of PEGylation often results in a heterogeneous mixture containing the desired conjugate, unreacted biomolecule, excess PEG linker, and potentially multi-PEGylated species. Chromatographic techniques are essential for separating these components and assessing the purity of the final conjugate. nih.govwaters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for analyzing and purifying PEGylated products. waters.comnih.gov Separation is based on hydrophobicity. nih.gov The attachment of the PEG chain alters the polarity of the biomolecule, allowing for separation from its unconjugated form. nih.gov RP-HPLC can also separate species based on the site of PEG attachment and is effective in monitoring the conjugation process. nih.govchromatographyonline.com The dispersity of the PEG chain can lead to peak broadening, a characteristic feature in the chromatography of PEGylated compounds. nih.gov

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. Since PEGylation significantly increases the hydrodynamic radius of a biomolecule, SEC is highly effective at separating the larger PEG-conjugate from smaller, unreacted components like the native protein and excess linker. waters.com

Ion Exchange Chromatography (IEX): This method separates molecules based on their net surface charge. The PEG chain can shield charged residues on the surface of a protein, altering its interaction with the IEX stationary phase. This change in binding affinity allows for the separation of the PEGylated conjugate from the native protein and can even be sensitive enough to separate positional isomers.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their surface hydrophobicity. nih.gov The PEGylation process can modify a protein's hydrophobicity, enabling separation of the reaction products using HIC. nih.gov

Table 2: Comparison of Chromatographic Methods for Conjugate Analysis

TechniquePrinciple of SeparationPrimary Application for PEG-ConjugatesAdvantages
RP-HPLC HydrophobicityPurity assessment, separation of isomers, reaction monitoring. nih.govchromatographyonline.comHigh resolution, applicable to a wide range of molecules.
SEC Hydrodynamic RadiusRemoval of unreacted PEG and native protein. waters.comMild conditions, preserves native protein structure.
IEX Net Surface ChargeSeparation of positional isomers, purification from native protein. High capacity, excellent resolution for charge variants.
HIC Surface HydrophobicityPurification based on altered hydrophobicity. nih.govOrthogonal separation to IEX and SEC.

Mass Spectrometry Approaches for Conjugate Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated biomolecules, providing precise information on molecular weight, the degree of PEGylation, and the location of the PEG attachment. nih.govspringernature.com The heterogeneity of PEG linkers and the large mass of the resulting conjugates present unique analytical challenges. springernature.comacs.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Often used for rapid determination of the average molecular weight of the conjugate. It can confirm the successful attachment of the PEG linker and identify the number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species). It has been used to analyze HPLC fractions to understand the elution profile related to PEG chain length. nih.gov

Electrospray Ionization (ESI) MS: Commonly coupled with liquid chromatography (LC-MS), ESI-MS is invaluable for analyzing complex mixtures. enovatia.com A novel LC/MS methodology involves the post-column addition of specific amines, which reduces the charge state of the PEGylated compounds, simplifying the resulting mass spectra and allowing for highly accurate mass determination even for large conjugates. acs.org

Tandem Mass Spectrometry (MS/MS): To determine the precise site of PEGylation on a peptide or protein, MS/MS is employed. springernature.com A common approach involves enzymatic digestion of the PEG-conjugate into smaller peptides, followed by LC-MS/MS analysis. A methodology combining in-source fragmentation with collision-induced dissociation (CID)-MS/MS can effectively elucidate PEGylation sites. researchgate.net

Table 3: Mass Spectrometry Techniques for Conjugate Characterization

TechniqueInformation ObtainedSpecific Application Notes
MALDI-TOF Average molecular weight, degree of PEGylation.Rapid analysis, suitable for confirming conjugation success.
LC-ESI-MS Accurate mass of conjugate, separation of isoforms.Provides mass information for components separated by HPLC. Post-column amine addition can improve data quality for large PEGs. acs.org
LC-MS/MS Precise site of PEGylation.Requires proteolytic digestion; fragmentation of PEGylated peptides identifies the modified amino acid residue. springernature.comresearchgate.net

Biophysical Techniques for Analyzing Conjugate Conformation and Interactions (e.g., DLS for size of conjugates)

Beyond primary structure and purity, it is crucial to understand how conjugation with this compound affects the higher-order structure and biophysical properties of the target molecule. PEGylation is known to increase the hydrodynamic volume and can alter the conformation and stability of proteins. acs.orgnih.gov

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter of molecules and particles in solution. usp.orghoriba.com It is particularly well-suited for analyzing the size increase that occurs upon PEGylation. nih.gov The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.org Larger particles move more slowly, leading to slower fluctuations, which can be related to particle size via the Stokes-Einstein equation. usp.orgbettersizeinstruments.com DLS analysis can confirm successful conjugation by showing a significant increase in the Z-average diameter of the biomolecule and can also provide information on the size distribution through the Polydispersity Index (PDI). nih.govmdpi.com

Table 4: Hypothetical DLS Results for a Protein Before and After Conjugation This table presents hypothetical data for educational purposes.

SampleZ-Average Diameter (d.nm)Polydispersity Index (PDI)Interpretation
Native Protein10.50.15Monodisperse sample with a defined size.
Protein-PEG16 Conjugate25.80.22Significant increase in hydrodynamic size, confirming successful PEGylation. A slight increase in PDI is expected due to the flexible nature of the PEG chain.

Future Research Directions and Emerging Opportunities for Fmoc Nh Peg16 Ch2ch2cooh

Development of Novel Orthogonal Protection Strategies for Complex Bioconjugations

The synthesis of complex biomolecules often requires the use of protecting groups that can be selectively installed and removed without affecting other functional groups within the same molecule, a concept known as orthogonality. The Fmoc group on Fmoc-NH-PEG16-CH2CH2COOH is a cornerstone of this strategy, traditionally removed by a basic secondary amine nucleophile. nih.gov However, this method can pose challenges when used on sensitive molecules that contain reactive electrophilic groups. nih.gov

Future research is focused on expanding the versatility of the Fmoc group through "tunable orthogonality," which would provide greater flexibility in synthetic design. nih.gov A promising direction is the development of novel deprotection methods that are compatible with a wider range of sensitive functional groups. escholarship.org For instance, recent studies have demonstrated a new method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions. nih.gov This technique is not only effective for synthesizing complex peptides with reactive electrophiles but is also tolerant of other protecting groups like N-Boc, showcasing its orthogonal nature. nih.gov Applying such innovative deprotection strategies to linkers like this compound would enable the construction of highly complex bioconjugates with precise control over their architecture.

Protection StrategyDeprotection ConditionCompatibilityPotential Application for this compound
Traditional Fmoc Basic secondary amine (e.g., Piperidine)Incompatible with base-sensitive functional groupsStandard peptide synthesis and bioconjugation
Novel Hydrogenolysis Hydrogenolysis under mild acidTolerant of N-Boc groups and sensitive electrophiles nih.govSynthesis of complex, multi-functional bioconjugates
Enzymatic Deprotection Specific hydrolasesHigh regioselectivitySite-specific modification of biomolecules
Photolabile Protecting Groups UV LightSpatially and temporally controlled deprotectionPatterning surfaces or light-directed synthesis

Expansion into Multi-Functional and Cleavable Linker Design

The linear, bifunctional nature of this compound serves as a foundational scaffold for more sophisticated linker designs. An emerging opportunity lies in its expansion into multi-functional and cleavable linkers, which are critical for advanced drug delivery systems like antibody-drug conjugates (ADCs). unirioja.esnjbio.com

Cleavable linkers are designed to be stable in systemic circulation but to release their payload under specific physiological conditions found within target cells, such as changes in pH, redox potential, or the presence of specific enzymes. chemistryviews.orgsymeres.com The PEG16 chain in this compound can be strategically modified to incorporate these cleavable moieties. For example, enzyme-sensitive dipeptides (like Val-Cit), pH-sensitive hydrazones, or glutathione-sensitive disulfide bonds can be integrated into the linker structure. njbio.com The development of linkers that require two sequential enzymatic steps for cleavage—so-called "tandem-cleavage linkers"—represents a significant advance, potentially limiting payload loss during circulation and reducing off-target toxicities. acs.org

Cleavage MechanismTriggering ConditionExample MoietyRelevance to Linker Design
Proteolytic Lysosomal enzymes (e.g., Cathepsin B) nih.govValine-Citrulline (Val-Cit) dipeptide nih.govTargeted release in cancer cells overexpressing proteases.
Acid-Labile Low pH environment of endosomes/lysosomesHydrazone, silyl (B83357) ether nih.govIntracellular drug release triggered by pH gradient.
Reductive High glutathione (B108866) concentration in cytoplasm Disulfide bonds njbio.comRelease of payload inside the cell versus in circulation.
Tandem Cleavage Two sequential enzymatic steps acs.orgGlucuronide + Peptide sequence acs.orgEnhanced stability and reduced off-target effects.

Integration with Advanced Synthetic Biology and Bioorthogonal Chemistry Approaches

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. springernature.comnih.gov Integrating linkers like this compound with bioorthogonal functional groups is a major area of future research. This would allow for the precise, in-vivo assembly of complex structures. The terminal carboxyl group of the linker can be modified to include bioorthogonal handles such as azides, alkynes, or tetrazines. springernature.com

For example, a modified version of the linker bearing an azide (B81097) group could be used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to crosslink with other molecules inside a cell. nih.gov This approach has been used to form hydrogels for cell encapsulation, where an azide-functionalized PEG is crosslinked with peptides containing a complementary cyclooctyne (B158145) group. nih.gov Such strategies enable the creation of biomaterials with precisely controlled properties, dictated by the bioorthogonal reaction. The continued development of new, mutually compatible bioorthogonal reactions will allow for increasingly complex, multi-component labeling and assembly in living systems. nih.gov

Exploration in New Material Science Paradigms and Nanotechnology Applications

The properties of polyethylene (B3416737) glycol (PEG) make it an indispensable component in nanotechnology and materials science. youtube.com PEGylating nanoparticles—the process of attaching PEG chains to their surface—enhances their stability, solubility, and biocompatibility, while also reducing immune system recognition and extending circulation time. creativepegworks.comnih.gov The compound this compound is an ideal reagent for this purpose. The carboxylic acid end can be used to covalently attach the linker to the surface of nanoparticles (e.g., gold or silica (B1680970) nanoparticles), while the Fmoc-protected amine provides a handle for further functionalization after deprotection. creativepegworks.com

Future opportunities include using these PEGylated nanoparticles for a range of applications:

Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles can achieve sustained release and targeted delivery, increasing drug concentration in tumor tissues while minimizing exposure to healthy tissues.

Imaging and Diagnostics: PEG linkers can be used to attach imaging agents or diagnostic molecules to nanoparticles, facilitating non-invasive imaging of biological structures or enabling more accurate detection of disease biomarkers on platforms like biosensors. youtube.com

Novel Materials: PEG-coated nanoparticles are being explored in the development of advanced composite materials, where the PEG layer modifies surface properties to improve biocompatibility for medical devices or create materials with unique characteristics. youtube.com The ability to control the density and length of the PEG chains on the nanoparticle surface is a key factor in optimizing these properties. rsc.org

Design of Linkers for Proteolysis Targeting Chimeras (PROTACs) and Related Degraders

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. nih.gov They consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. nih.gov The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation. researchgate.netdigitellinc.com

This compound is a PEG-based PROTAC linker that can be used in their synthesis. medchemexpress.com The length, composition, and flexibility of the PEG linker are crucial parameters that must be optimized for each specific target. nih.gov For example, studies have shown that while 12- and 16-atom PEG linkers might have similar binding affinities, the 16-atom linker can be significantly more potent in degrading the target protein. nih.gov Conversely, for other targets, shorter linkers may be optimal. nih.gov

Future research in this area will focus on moving beyond simple linear PEG chains to more sophisticated designs. This includes the development of rigid linkers using heterocycles to reduce the degrees of freedom, or the creation of macrocyclic PROTACs, which can pre-organize the binding moieties and improve degradation efficiency. nih.govresearchgate.net The empirical nature of linker design remains a bottleneck, and a key opportunity lies in developing computational models and high-throughput synthetic approaches to rationally design and optimize linkers for novel protein targets. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying Fmoc-NH-PEG₁₆-CH₂CH₂COOH, and how can researchers validate the success of these steps?

  • Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during coupling reactions, while the terminal carboxyl group (-COOH) is activated using reagents like HBTU or DIC/HOBt for conjugation .
  • Purification : Reverse-phase HPLC with a C18 column is recommended, using gradients of acetonitrile/water (0.1% TFA). Purity should exceed 95% for reliable experimental outcomes .
  • Validation : Confirm molecular weight via MALDI-TOF or ESI-MS. NMR (¹H and ¹³C) should verify the PEG spacer length and absence of residual protecting groups (e.g., incomplete Fmoc deprotection) .

Q. How does the solubility profile of Fmoc-NH-PEG₁₆-CH₂CH₂COOH influence experimental design in aqueous vs. organic systems?

  • The compound dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) due to the PEG chain’s hydrophilicity, but its carboxyl group (-COOH) requires activation (e.g., via NHS esters) for aqueous reactions. In aqueous buffers (pH 7-8), solubility is moderate but may require sonication or co-solvents like 10% acetonitrile .

Q. What are the critical storage conditions to maintain the stability of Fmoc-NH-PEG₁₆-CH₂CH₂COOH?

  • Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation. In solution (DMF/DMSO), aliquot and store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles to minimize hydrolysis of the ester or amide bonds .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of Fmoc-NH-PEG₁₆-CH₂CH₂COOH to biomolecules (e.g., peptides, antibodies) while minimizing side reactions?

  • Activation Strategy : Use carbodiimide crosslinkers (e.g., EDC/NHS) in pH 4.5-5.5 buffers to activate the -COOH group. Avoid excess coupling reagents to prevent PEG chain aggregation .
  • Kinetic Monitoring : Employ RP-HPLC or UV-Vis (λ = 280 nm for Fmoc) to track conjugation progress. Side reactions (e.g., PEG oxidation) can be mitigated by working under anaerobic conditions .
  • Data Contradiction Note : Some studies report reduced efficiency at PEG lengths >12 units due to steric hindrance. If lower yields occur, consider shorter PEG spacers or alternative coupling strategies (e.g., "click chemistry") .

Q. What analytical techniques are most effective for characterizing PEG₁₆-induced aggregation in drug-delivery formulations?

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic diameter and polydispersity index (PDI) to detect aggregates >100 nm.
  • SEC-MALS : Size-exclusion chromatography coupled with multi-angle light scattering provides absolute molecular weight and aggregation state .
  • Cryo-EM : Resolves sub-micron aggregates in native states, critical for troubleshooting formulation instability .

Q. How does pH (4–10) impact the stability of Fmoc-NH-PEG₁₆-CH₂CH₂COOH in drug-delivery systems, and how can this be experimentally modeled?

  • Stability Testing : Incubate the compound in buffers across pH 4–10 at 37°C. Monitor degradation via LC-MS and quantify intact product over 7–14 days.
  • Key Finding : Fmoc groups are labile under alkaline conditions (pH >9), leading to premature deprotection. Acidic conditions (pH <5) may protonate the -COOH group, reducing reactivity .

Methodological Guidance

Q. What protocols are recommended for removing the Fmoc group without damaging the PEG spacer?

  • Use 20% piperidine in DMF (2 × 5 min treatments) for mild deprotection. Avoid prolonged exposure to strong bases (e.g., NaOH), which can hydrolyze PEG ether bonds. Confirm complete deprotection via UV-Vis (loss of Fmoc absorbance at 301 nm) .

Q. How should researchers address discrepancies in reported solubility data for PEGylated compounds?

  • Stepwise Approach :

Verify solvent purity (e.g., anhydrous DMF).

Use dynamic solubility assays (e.g., nephelometry) to determine the compound’s critical aggregation concentration (CAC).

Compare results with literature values, noting batch-to-batch variability in PEG length and end-group functionalization .

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Fmoc-NH-PEG16-CH2CH2COOH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.